N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O4S2/c1-12-27-28-19(36-12)26-18(31)11-35-20-25-10-17(13-3-2-4-15(9-13)30(32)33)29(20)14-5-7-16(8-6-14)34-21(22,23)24/h2-10H,11H2,1H3,(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWMQSDUVXARTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural components include:
- Thiadiazole ring: Contributes to the compound's reactivity and biological properties.
- Imidazole ring: Often associated with various pharmacological effects.
- Nitrophenyl and trifluoromethoxy substituents: These groups may enhance biological activity through electronic effects.
The precise mechanism of action for this compound remains to be fully elucidated. However, several proposed mechanisms include:
- Enzyme Inhibition: The thiadiazole and imidazole rings may interact with specific enzymes or receptors involved in cancer progression.
- Cell Cycle Disruption: Evidence suggests that similar compounds can induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thiadiazole compounds demonstrate cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. The IC50 values for these compounds often range from 0.28 to 15.6 µg/mL depending on the specific structure and substituents present .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | A549 | 0.52 |
| Thiadiazole Derivative C | K562 | 7.4 |
Antimicrobial Properties
Thiadiazole derivatives are also being explored for their antimicrobial properties. The presence of sulfur and nitrogen in the thiadiazole structure may contribute to their effectiveness against a range of microbial pathogens. Compounds with similar structures have shown promising results against both bacterial and fungal strains .
Case Studies
Several studies have focused on the efficacy of thiadiazole derivatives, including this compound:
- Study on Anticancer Activity: A systematic review highlighted that compounds similar to this one exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights: Molecular docking studies revealed potential interactions with tubulin, suggesting a mechanism involving disruption of microtubule dynamics which is critical in cancer cell division .
- Comparative Analysis: Research comparing various thiadiazole derivatives indicated that modifications at specific positions significantly affect their biological activity, emphasizing the importance of structural optimization in drug design .
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions. Studies on structurally similar nitroaromatic compounds show:
The reduced amine form exhibits enhanced solubility in polar solvents and increased bioavailability, making it pharmacologically relevant for further derivatization .
Thioether Oxidation
The sulfur atom in the thioether linkage (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide | 65% | Stable at −20°C |
| mCPBA | DCM, 0°C, 1h | Sulfone | 88% | Hygroscopic |
Sulfone derivatives demonstrate improved metabolic stability compared to the parent thioether, as observed in analogous thiadiazole systems.
Nucleophilic Substitution at Thiadiazole
The 5-methyl-1,3,4-thiadiazol-2-yl group participates in nucleophilic displacement reactions at the C-2 position:
The acetamide side chain remains intact during these reactions, enabling modular structural diversification .
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Reaction Time | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-((5-(3-Nitrophenyl)...)thio)acetic acid | 8h | 94% |
| 2M NaOH, MeOH/H₂O, 60°C, 4h | Sodium salt of thioacetic acid | 4h | 89% |
The carboxylic acid derivative serves as a precursor for esterification or amide coupling reactions .
Electrophilic Aromatic Substitution on Imidazole
The imidazole ring undergoes regioselective nitration or halogenation:
| Reaction | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | C-4 | 72% |
| Bromination | Br₂, FeBr₃, DCM, 25°C, 2h | C-4 | 68% |
The electron-withdrawing nitro group on the phenyl ring directs electrophiles to the C-4 position of the imidazole, as confirmed by X-ray crystallography in related compounds.
Trifluoromethoxy Group Reactivity
The 4-(trifluoromethoxy)phenyl group exhibits inertness toward most reagents but participates in:
-
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after boronic ester formation at the imidazole C-5 position
-
Photochemical decomposition under UV light (λ = 254 nm), releasing trifluoromethoxy radicals detectable by ESR
Ring-Opening Reactions
Under strong alkaline conditions (pH > 12), the thiadiazole ring undergoes hydrolysis:
| Conditions | Product | Mechanism |
|---|---|---|
| 5M NaOH, 100°C, 24h | Thiourea derivative | Nucleophilic ring-opening |
This reaction is critical for assessing metabolic degradation pathways .
Complexation with Metal Ions
The nitrogen and sulfur atoms coordinate with transition metals:
| Metal Salt | Solvent | Complex Stoichiometry (M:L) | Application |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH | 1:2 | Anticancer activity studies |
| Fe(NO₃)₃·9H₂O | DMF | 1:1 | Magnetic resonance imaging |
Stability constants (log K) for these complexes range from 4.8 to 6.2, indicating moderate ligand strength.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group provides stronger electron-withdrawing effects compared to the 4-fluorophenyl (moderate electron-withdrawing) or 4-methoxyphenyl (electron-donating) groups in analogues . This difference may influence reactivity in nucleophilic substitution or redox-mediated biological interactions.
- Thiol vs. Methyl Thiadiazole : The mercapto (-SH) group in increases susceptibility to oxidation, whereas the 5-methyl substitution in the target compound improves metabolic stability.
Physicochemical Properties
- Solubility : The nitro group in the target compound reduces aqueous solubility compared to methoxy or fluoro-substituted analogues, as seen in .
- Thermal Stability : Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher thermal stability due to resonance stabilization, as inferred from similar compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing thiadiazolyl-imidazolyl acetamide derivatives, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) react with halogenated acetamides under basic conditions (e.g., potassium carbonate in acetonitrile) to form thioether linkages . Yields (68–88%) depend on solvent polarity, reaction time, and substituent steric effects. Elevated temperatures (reflux) and coupling agents like EDC/HOBt improve efficiency for electron-deficient aromatic systems .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Answer :
- ¹H/¹³C-NMR : Key signals include thiadiazole NH (~11.7 ppm), aromatic protons (7.3–8.5 ppm), and trifluoromethoxy groups (distinct splitting patterns) .
- IR : Confirm carbonyl (1,630–1,664 cm⁻¹) and thioamide (1,250–1,300 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.
Q. What purity assessment methods are recommended for this class of compounds?
- Answer :
- Melting Point Analysis : Sharp melting ranges (e.g., 132–140°C) indicate purity; deviations suggest impurities .
- TLC/HPLC : Monitor reaction progress and final purity using silica TLC (petroleum ether/ethyl acetate) or reverse-phase HPLC .
Advanced Research Questions
Q. How do substituent variations on the thiadiazole and imidazole rings affect bioactivity?
- Answer : Substituents like nitro (electron-withdrawing) or trifluoromethoxy (lipophilic) groups enhance receptor binding in docking studies. For example, 3-nitrophenyl improves π-π stacking in hydrophobic pockets, while 4-trifluoromethoxyphenyl increases metabolic stability . Comparative SAR studies require synthesizing analogs (e.g., replacing nitro with methoxy) and evaluating inhibitory potency via enzyme assays .
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Answer : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed aromatic protons) may arise from solvent effects or conformational flexibility. Cross-validate using:
- DFT Calculations : Optimize geometry in explicit solvent models (e.g., PCM for DMSO) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .
Q. What computational strategies are suitable for predicting binding modes with target enzymes?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-1/2 or bacterial enzymes. The imidazole-thiadiazole scaffold shows affinity for catalytic pockets, with hydrogen bonds at Thr513 (COX-2) .
- MD Simulations : Assess stability of docked poses over 100 ns trajectories in explicit solvent .
Q. What protocols are recommended for evaluating antibacterial activity?
- Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Compound 16 (analog) showed MIC values of 8–32 µg/mL, suggesting membrane disruption via thioacetamide moieties .
- Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
Q. How can researchers address solubility limitations in in vitro assays?
- Answer :
- Co-solvents : Use DMSO (≤2.5% v/v) for stock solutions, diluted in assay media.
- Prodrug Derivatization : Introduce ionizable groups (e.g., carboxylate esters) to enhance aqueous solubility .
Q. What strategies mitigate thermal decomposition during melting point analysis?
- Answer :
- Differential Scanning Calorimetry (DSC) : Determine decomposition onset temperatures.
- Sealed Capillary Method : Minimize oxidative degradation by sealing samples under inert gas .
Methodological Notes
- Spectral Cross-Validation : Always compare experimental data with literature values for analogous compounds (e.g., 5-methyl-1,3,4-thiadiazole derivatives) to confirm assignments .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
